3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide 3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 946292-35-9
VCID: VC11974458
InChI: InChI=1S/C20H24N2O3S/c1-3-12-26(24,25)22-11-5-8-16-9-10-18(14-19(16)22)21-20(23)17-7-4-6-15(2)13-17/h4,6-7,9-10,13-14H,3,5,8,11-12H2,1-2H3,(H,21,23)
SMILES: CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC(=C3)C
Molecular Formula: C20H24N2O3S
Molecular Weight: 372.5 g/mol

3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

CAS No.: 946292-35-9

Cat. No.: VC11974458

Molecular Formula: C20H24N2O3S

Molecular Weight: 372.5 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide - 946292-35-9

Specification

CAS No. 946292-35-9
Molecular Formula C20H24N2O3S
Molecular Weight 372.5 g/mol
IUPAC Name 3-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Standard InChI InChI=1S/C20H24N2O3S/c1-3-12-26(24,25)22-11-5-8-16-9-10-18(14-19(16)22)21-20(23)17-7-4-6-15(2)13-17/h4,6-7,9-10,13-14H,3,5,8,11-12H2,1-2H3,(H,21,23)
Standard InChI Key LCCGVHZCOCOKNX-UHFFFAOYSA-N
SMILES CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC(=C3)C
Canonical SMILES CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC(=C3)C

Introduction

Overview of the Compound

Chemical Name:
3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide.

Structural Breakdown:

  • Core Structure: Tetrahydroquinoline is a bicyclic structure consisting of a benzene ring fused to a partially saturated pyridine ring.

  • Substituents:

    • A methyl group at position 3 of the quinoline core.

    • A propane-1-sulfonyl group attached to the nitrogen atom at position 1.

    • A benzamide moiety attached to position 7 of the quinoline ring.

Potential Applications

Compounds with similar structures are often explored in medicinal chemistry due to their diverse biological activities. The following are potential applications based on structural analogs:

  • Pharmaceutical Development:

    • Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties.

    • Sulfonamide groups often enhance water solubility and bioavailability, making such compounds suitable for drug design.

  • Chemical Probes:

    • Such compounds could serve as chemical probes in biological studies to investigate protein-ligand interactions.

Hypothetical Synthesis

While no specific synthesis pathway is provided in the search results, a plausible route might involve:

  • Formation of the Tetrahydroquinoline Core:

    • Cyclization reactions starting from aniline derivatives and aldehydes/ketones.

  • Introduction of the Propane-1-Sulfonyl Group:

    • Sulfonylation of the nitrogen atom using propane sulfonyl chloride in the presence of a base.

  • Attachment of the Benzamide Group:

    • Amidation reaction using benzoyl chloride or benzoic acid derivatives.

Research Directions

To fully characterize this compound:

  • Spectroscopic Analysis: Techniques such as NMR (¹H and ¹³C), IR spectroscopy (to confirm functional groups), and mass spectrometry (to verify molecular weight).

  • Biological Testing: Screening for antimicrobial or anticancer activity.

  • Computational Studies: Molecular docking to predict interactions with biological targets.

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